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Compound of Interest

Compound Name: Sodium 2-chloro-4-fluorobenzoate

CAS No.: 855471-43-1

Cat. No.: B3181457

Get Quote

Chemical Identity & Structural Logic
Compound: Sodium 2-chloro-4-fluorobenzoate CAS (Acid Parent): 2252-51-9 Molecular

Formula:

Molecular Weight: 196.54 g/mol (Salt); 174.56 g/mol (Acid)

The spectroscopic signature of this molecule is defined by the interplay between the highly

electronegative Fluorine (C4), the heavy Chlorine (C2), and the resonance-active Carboxylate

(C1).

Fluorine Effect: Induces significant splitting in NMR (

and

) due to spin-spin coupling (

-coupling).

Chlorine Effect: Provides a distinct isotopic fingerprint in Mass Spectrometry (3:1 ratio of
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).[1]

Salt Formation: Deprotonation of the carboxylic acid shifts the IR carbonyl absorption and

alters the electron density of the aromatic ring, shielding ortho-protons in NMR.

Mass Spectrometry (MS): The Identification Engine
Mass spectrometry is the primary method for confirming the molecular weight and the presence

of the halogenated motif.

Experimental Configuration
Ionization Source: Electrospray Ionization (ESI)

Mode: Negative Ion Mode (

)

Rationale: As a sodium salt, the compound exists as a pre-formed anion in solution.

Negative mode directly detects the carboxylate anion

, avoiding the need for high-energy fragmentation required in EI.

Data Interpretation
In

, the sodium cation is stripped, leaving the 2-chloro-4-fluorobenzoate anion (

).
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Ion Species m/z (Monoisotopic)
Relative
Abundance

Assignment

172.98 100%
Base Peak (

isotope)

174.98 ~32%

Chlorine Isotope Peak

(

)

128.98 Variable

Decarboxylation

fragment (loss of 44

Da)

Fragmentation Logic (Graphviz Diagram)
The following diagram illustrates the ionization and fragmentation pathway in negative mode

ESI.
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CID Fragmentation
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Figure 1: ESI(-) Mass Spectrometry workflow showing the dissociation of the sodium salt into

the detectable anion and subsequent decarboxylation.[2][3][4]

Infrared Spectroscopy (IR): Functional Group
Verification
IR spectroscopy distinguishes the salt form from the free acid precursor. The conversion of

to

causes a dramatic shift in the carbonyl region due to resonance delocalization.
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Spectral Assignments[5][6][7]

Vibration Mode
Frequency (

)
Intensity Structural Origin

1590 – 1610 Strong

Antisymmetric

carboxylate stretch

(Salt specific)

1390 – 1420 Medium

Symmetric

carboxylate stretch

(Salt specific)

1200 – 1250 Strong Aryl-Fluorine stretch

1050 – 1090 Medium Aryl-Chlorine stretch

1480, 1570 Medium
Aromatic ring skeletal

vibrations

3050 – 3100 Weak Aromatic C-H stretch

Critical Quality Attribute (CQA): The absence of the broad O-H stretching band (

) and the carbonyl peak at

confirms the complete conversion of the starting acid material to the sodium salt.

Nuclear Magnetic Resonance (NMR): The Structural
Fingerprint
NMR provides the most detailed structural confirmation. The presence of Fluorine (

, Spin 1/2) introduces

-coupling, splitting both proton and carbon signals into doublets.

Solvent Selection[4]
Primary: Deuterium Oxide (

) – Ideal for sodium salts; simulates physiological conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181457?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Secondary: DMSO-

– Used if the salt is protonated back to acid or for direct comparison with acid standards.

NMR Data (400 MHz, )
Note: Shifts are reported for the anion. Protons are numbered relative to the carboxylate (C1).

Position
Shift (

, ppm)
Multiplicity

Coupling
Constants (

in Hz)

Assignment

H-6 7.75 – 7.85 dd ,

Ortho to

Carboxylate,

Meta to F

H-3 7.20 – 7.30 dd ,
Ortho to F, Meta

to H-5

H-5 7.05 – 7.15 td (ddd) ,
Ortho to F, Ortho

to H-6

Coupling Logic:

H-3 is "sandwiched" between Cl and F. It shows a large coupling to F (ortho) and a small

meta-coupling to H-5.

H-6 is shielded by the carboxylate but deshielded by the aromatic ring current. It couples

primarily to H-5.

NMR Data (100 MHz, )
Carbon signals appear as doublets due to

coupling (

).
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Carbon
Shift (

, ppm)

Splitting (

)
Assignment

C-4 162.0 – 165.0
Doublet (

)
C-F (Ipso)

C-1 170.0 – 172.0 Singlet (or weak d) COO- (Carboxylate)

C-2 133.0 – 135.0
Doublet (

)
C-Cl (Meta to F)

C-6 130.0 – 132.0
Doublet (

)

Ortho to COO, Meta

to F

C-3 116.0 – 118.0
Doublet (

)
Ortho to F

C-5 113.0 – 115.0
Doublet (

)
Ortho to F

NMR Coupling Network (Graphviz Diagram)
This diagram visualizes the spin-spin interactions defining the multiplet structures.
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Figure 2: 1H-19F Coupling Network. Red arrows indicate Fluorine-Proton coupling responsible

for complex splitting patterns.

Experimental Protocols
To ensure reproducibility (Trustworthiness), follow these standardized preparation methods.

Protocol A: NMR Sample Preparation
Weighing: Accurately weigh 10–15 mg of Sodium 2-chloro-4-fluorobenzoate.

Solvation: Dissolve in 0.6 mL of Deuterium Oxide (

) (99.9% D).

Note: If the sample is the free acid, use DMSO-
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instead.

Reference: Add a trace amount of TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium

salt) as an internal standard (

ppm).

Acquisition: Acquire 16 scans (1H) or 1024 scans (13C) with a relaxation delay (

) of 2.0 seconds to ensure quantitative integration of aromatic protons.

Protocol B: MS (ESI-Negative)
Stock Solution: Prepare a 1 mg/mL stock in Methanol (HPLC grade).

Dilution: Dilute to 10 µg/mL using 50:50 Methanol:Water with 0.1% Ammonium Hydroxide (to

ensure ionization of the carboxylate).

Injection: Direct infusion at 5–10 µL/min.

Parameters: Capillary voltage -2.5 kV; Cone voltage 30 V.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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